N-(2-methylpropyl)piperidine-3-carboxamide
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Overview
Description
N-(2-methylpropyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C10H20N2O. It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)piperidine-3-carboxamide typically involves the reaction of piperidine-3-carboxylic acid with 2-methylpropylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride (LiAlH4); usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methylpropyl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and pain management.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays to understand its biological activity and potential therapeutic effects.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules and materials used in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. For example, it has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways, leading to potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
- N-isobutyl-3-piperidinecarboxamide
- N-(2-methylpropyl)-3-piperidinecarboxamide hydrochloride
Uniqueness
N-(2-methylpropyl)piperidine-3-carboxamide is unique due to its specific structural features and the presence of the 2-methylpropyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-(2-methylpropyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-8(2)6-12-10(13)9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
UYQMSGBRYUFUIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1CCCNC1 |
Origin of Product |
United States |
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